(S)-Nitrendipine

Description

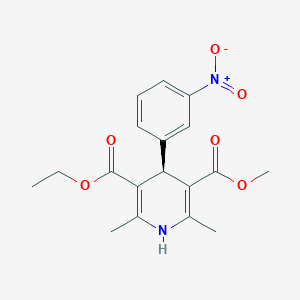

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHUJELLJLJGLN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316710 | |

| Record name | (-)-Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80873-62-7 | |

| Record name | (-)-Nitrendipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80873-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrendipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080873627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRENDIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3TBK07DB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Enantioselective Synthesis of S Nitrendipine

Differential Pharmacological Activities of (S)- and (R)-Nitrendipine Enantiomers

The two enantiomers of nitrendipine (B1678957) exhibit markedly different pharmacological profiles, with the (S)-enantiomer being the primary contributor to the drug's therapeutic effects. Studies have established that (S)-Nitrendipine is a significantly more potent calcium channel blocker than its (R)-counterpart. nih.govsigmaaldrich.com

In a clinical study involving healthy subjects, the administration of the (S)-enantiomer led to significant cardiovascular changes, whereas the (R)-enantiomer produced no notable effects even at a four-fold higher dose. nih.gov The data underscores that the S-enantiomer is responsible for the observed therapeutic actions and is estimated to be at least ten times more potent than the R-enantiomer. nih.govnih.gov This superior activity of the (S)-form is also reflected in its higher bioavailability compared to the (R)-form when administered orally, which is attributed to differences in first-pass metabolism. ubc.ca

Table 1: Comparative Cardiovascular and Biochemical Effects of Nitrendipine Enantiomers

| Parameter | Change after 20 mg this compound | Change after 20 mg Racemic Nitrendipine | Change after 20 mg & 80 mg (R)-Nitrendipine |

|---|---|---|---|

| Diastolic Blood Pressure | -9.1 mm Hg | -7.4 mm Hg | No significant change |

| Heart Rate | +21.9 beats/min | +17.3 beats/min | No significant change |

| Leg Blood Flow | +6.8 ml/min/gm tissue | Not specified | No significant change |

| Peripheral Vascular Resistance | -16.9 mm Hg·min·gm tissue/ml | Not specified | No significant change |

| Plasma Norepinephrine | +476 ng/L | +281 ng/L | No significant change |

| Plasma Renin Activity | +9.5 ng/ml/hr | +3.6 ng/ml/hr | No significant change |

Data sourced from a single-blind, placebo-controlled study in healthy subjects. nih.gov

Enantioselective Synthesis Methodologies for this compound

The pronounced difference in pharmacological activity between the enantiomers highlights the importance of developing methods for their stereoselective synthesis. The goal is to produce the enantiomerically pure this compound, thereby maximizing therapeutic efficacy. The catalytic asymmetric approach is considered one of the most promising strategies for achieving this in a practical and widely applicable manner. nih.gov

Catalytic Enantioselective Approaches for 1,4-Dihydropyridines

A variety of catalytic systems have been explored for the enantioselective synthesis of 1,4-dihydropyridines (DHPs), including this compound. These methods offer a more sophisticated alternative to classical approaches that yield racemic mixtures. nih.gov

Recent advancements include the use of N,N′-dioxide complexes with Nickel(II) or Neodymium(III) as catalysts in asymmetric cascade reactions, which can produce DHP-based drugs like nitrendipine in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). researchgate.net Another effective method involves chiral phase-transfer catalysis using quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, which has been successfully applied to the synthesis of (R)-Nitrendipine with a yield of 86%. nih.gov

Furthermore, the regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium (B92312) salts represents a novel organocatalytic route to enantioenriched 1,4-dihydropyridines. nih.govnih.gov

Organocatalytic Strategies in this compound Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including this compound. This field has seen substantial progress, providing direct pathways to chiral DHPs. nih.govuni.lu

Key organocatalytic strategies include:

Brønsted Acid Catalysis: Chiral phosphoric acids derived from BINOL (1,1′-bi-2-naphthol) are effective catalysts. For instance, (R)-TRIP, a BINOL phosphate (B84403), has been used in the first enantioselective organocatalytic synthesis of the core structure of many DHP drugs. nih.gov

Thiourea-Mediated Catalysis: Chiral thioureas, often derived from Cinchona alkaloids, have proven to be active catalysts for the synthesis of 1,4-DHPs. uni.lu

Aminocatalysis: This strategy involves the use of chiral amines. For example, TMS-prolinol has been used to enable iminium catalysis for the synthesis of asymmetrically substituted 1,4-DHPs. nih.gov

Cinchona Alkaloid Catalysis: Alkaloids such as β-isocupreidine and their derivatives have been employed as organocatalysts. The first cinchona alkaloid-catalyzed enantioselective synthesis of chiral 1,4-DHPs was achieved through a Michael addition reaction, yielding products with good enantioselectivities (up to 82%). wikipedia.orgwikipedia.orgtcichemicals.com

These organocatalytic methods are significant as they have, in some cases, succeeded where metal-catalyzed approaches have not yet provided a viable enantioselective method. uni.lu

Asymmetric Synthesis of Chiral 1,4-Dihydropyridine (B1200194) Derivatives

The asymmetric synthesis of chiral 1,4-DHP derivatives encompasses a broad range of methodologies designed to control the stereochemical outcome of the reaction. nih.gov While catalytic methods are often preferred, other established techniques have also been successfully implemented.

One effective, non-catalytic approach is the use of chiral auxiliaries. An efficient asymmetric synthesis of a 1,4-DHP derivative has been described where the key step is a stereoselective Michael addition using the t-butyl ester of L-valine as a chiral auxiliary, achieving excellent enantiomeric excess (>95%).

Other foundational methods for producing enantiopure 1,4-DHPs include the resolution of diastereomeric salts formed with chiral acids or bases and kinetic resolution processes catalyzed by enzymes. nih.govsigmaaldrich.com The development of these asymmetric strategies, particularly enantioselective catalytic procedures, remains a crucial area of research due to the significant biological importance of enantiomerically pure compounds like this compound. wikipedia.orgwikipedia.org

Pharmacological Mechanisms of S Nitrendipine Action

L-Type Voltage-Gated Calcium Channel Modulation

The primary pharmacological target of (S)-Nitrendipine is the L-type voltage-gated calcium channel (Cav1.2), a key mediator of calcium entry into muscle cells.

Molecular Binding Sites and Specificity on Alpha-1 Subunit

This compound, like other dihydropyridines, selectively binds to the α1 subunit of the L-type calcium channel, which forms the central pore of the channel. nih.govmims.com The binding is characterized by high affinity and specificity, occurring at a distinct receptor site. mims.com It is believed that this binding site is located between the four homologous domains of the α1 subunit. mims.com The interaction is thought to involve key amino acid residues, such as tyrosine and threonine, within the binding pocket. mims.com

A crucial aspect of nitrendipine's action is its relative selectivity for L-type calcium channels in vascular smooth muscle over those in cardiac muscle. nih.govmims.comsigmaaldrich.com This vascular selectivity is a hallmark of dihydropyridine (B1217469) calcium channel blockers and is fundamental to their clinical utility as antihypertensive agents without producing significant cardiac depression at therapeutic doses. sigmaaldrich.com While the primary interaction is with the α1 subunit, other subunits like α2/δ-1 and β-2 have also been identified as targets. wikipedia.org

Voltage-Dependent Affinity and Channel Gating Interference

The interaction of this compound with the L-type calcium channel is highly dependent on the membrane potential, a phenomenon described by the modulated receptor model. mims.comfishersci.no Dihydropyridines exhibit a higher affinity for calcium channels that are in a depolarized, or inactivated, state compared to the resting state. mims.comwikipedia.orgwikipedia.org This voltage-dependent binding is a key factor in its mechanism of action. mims.com

The resting membrane potential of vascular smooth muscle cells is generally less negative (more depolarized) than that of cardiac muscle cells. fishersci.ca This inherent difference means that a greater proportion of calcium channels in vascular smooth muscle are in the inactivated state, which this compound preferentially binds to. fishersci.ca This contributes significantly to its vascular selectivity. Upon binding, nitrendipine (B1678957) is thought to deform the channel structure, thereby interfering with the voltage sensor and the normal gating mechanics that control channel opening and closing. mims.comwikipedia.orgwikipedia.org Studies have demonstrated that membrane depolarization leads to an approximate doubling of the density of nitrendipine binding sites, further supporting the voltage-dependent nature of this interaction. easychem.org

Impact on Extracellular Calcium Influx and Intracellular Calcium Levels

The binding of this compound to the L-type calcium channel results in the inhibition of the channel's function. wikipedia.org This blockade directly impedes the influx of extracellular calcium ions (Ca²⁺) across the cell membranes of both vascular smooth muscle and myocardial cells. nih.govwikipedia.orgwikipedia.org The consequence of this action is a reduction in the intracellular concentration of free calcium. wikipedia.orgwikipedia.org This decrease in intracellular calcium is the pivotal event that links the molecular action of the drug to its physiological effects. wikipedia.orgwikipedia.org While the primary action in target tissues is inhibition of calcium influx, it has been noted in bovine aortic endothelial cells that nitrendipine can cause an increase in intracellular calcium by promoting a gadolinium-sensitive influx from the extracellular space. mims.comcenmed.com

Cellular and Subcellular Effects

The modulation of intracellular calcium levels by this compound translates into significant effects on the function of cardiovascular cells.

Vasodilatory Mechanisms in Vascular Smooth Muscle Cells

The contraction of vascular smooth muscle is a process highly dependent on intracellular calcium. fishersci.ca Under normal conditions, the influx of calcium through L-type channels initiates a cascade where calcium binds to calmodulin. fishersci.ca This complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle cell contraction and vasoconstriction. fishersci.ca

By inhibiting the initial influx of calcium, this compound disrupts this contractile pathway. nih.govwikipedia.org The resulting decrease in intracellular calcium levels prevents the activation of MLCK, leading to the relaxation of vascular smooth muscle cells. wikipedia.orgwikipedia.org This relaxation manifests as vasodilation, or the widening of blood vessels, which in turn decreases total peripheral resistance. nih.govmims.com This reduction in peripheral resistance is the principal mechanism behind the antihypertensive effect of this compound. wikipedia.org

| Step | Physiological Process | Effect of this compound |

|---|---|---|

| 1 | L-Type Ca²⁺ channel activation in vascular smooth muscle. | Blocked by this compound binding. nih.gov |

| 2 | Influx of extracellular Ca²⁺. | Inhibited. wikipedia.orgwikipedia.org |

| 3 | Ca²⁺ binds to Calmodulin. | Reduced due to lower intracellular Ca²⁺. fishersci.ca |

| 4 | Myosin Light-Chain Kinase (MLCK) activation. | Inhibited. fishersci.ca |

| 5 | Vascular smooth muscle contraction. | Prevented, leading to relaxation (vasodilation). mims.comwikipedia.org |

Effects on Myocardial Contractile Processes

Similar to its action on vascular smooth muscle, this compound also blocks L-type calcium channels in the myocardium. wikipedia.orgwikipedia.org The influx of calcium during the plateau phase of the cardiac action potential is essential for excitation-contraction coupling and determines the force of contraction. By inhibiting this calcium influx, this compound exerts a direct negative inotropic (force-reducing) effect on the heart muscle. wikipedia.orgfishersci.ca

In vitro studies on isolated cardiac muscle preparations have clearly demonstrated this dose-dependent depression of myocardial contractility. wikipedia.org For instance, in isolated feline cardiac muscle, nitrendipine was shown to depress contractility and blunt the contractile response to increases in extracellular calcium. wikipedia.org It also shortens the duration of the plateau phase of the cardiac action potential. fishersci.ca However, it is important to note that in the context of a whole organism, this direct negative inotropic effect is often offset by a baroreceptor-mediated reflex increase in heart rate and sympathetic tone, which occurs in response to the drug's primary vasodilatory action and subsequent drop in blood pressure. wikipedia.orgfishersci.ca

| Tissue/Model | Finding | Reference |

|---|---|---|

| Isolated Feline Cardiac Muscle | Dose-dependent depression of contractility (ED₅₀ 0.20 µM). | wikipedia.org |

| Isolated Canine Coronary Arteries | Inhibition of potential-dependent contractile responses (ED₅₀ 1.6-6.3 nM). | wikipedia.org |

| Guinea Pig Cardiac Ventricle | Negative inotropic potency is significantly enhanced by quinidine (B1679956). | researchgate.net |

| Isolated Myocardial Preparations | Causes a slight depression of sinoatrial node function and atrioventricular conduction. | wikipedia.org |

Modulation of Secondary Signaling Pathways (e.g., AKT, STAT3, NF-κB in microglial cells)

This compound, beyond its primary role as a calcium channel blocker, exerts influence over intracellular signaling cascades that are pivotal in cellular processes, particularly within the context of neuroinflammation. Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and regulating inflammatory responses. mdpi.comnih.gov The activation of these cells can trigger signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators. mdpi.commdpi.com Research has indicated that L-type calcium channel blockers (L-type CCBs), including nitrendipine, can modulate these pathways, thereby influencing microglial activity. mdpi.comnih.gov

Studies using BV2 microglial cells, a commonly used cell line for studying microglial function, have shed light on nitrendipine's effects on pathways stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that robustly activates microglia via Toll-like receptor 4 (TLR4). mdpi.comnih.govnih.gov The binding of LPS to TLR4 initiates a cascade involving downstream molecules like AKT, a serine/threonine kinase, and transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). mdpi.comnih.govmdpi.com

Investigations have shown that nitrendipine, similar to other L-type CCBs like felodipine (B1672334), can attenuate the inflammatory response in microglia by interfering with this signaling. nih.gov Specifically, nitrendipine treatment has been observed to reduce the LPS-induced phosphorylation of STAT3 at serine 727 (p-STAT3S727) in the nucleus of BV2 microglial cells. nih.gov This is significant as the phosphorylation of STAT3 is a critical step for its activation and subsequent translocation to the nucleus, where it drives the transcription of pro-inflammatory genes. nih.govnih.gov The inhibition of STAT3 phosphorylation suggests a mechanism by which this compound can dampen the neuroinflammatory response mediated by microglia. nih.gov

Interestingly, while the effect on the STAT3 pathway is notable, studies have indicated that nitrendipine does not appear to significantly alter the LPS-induced phosphorylation and nuclear translocation of the p65 subunit of NF-κB in the same microglial cell model. nih.gov This suggests a degree of selectivity in its modulation of secondary signaling pathways, primarily impacting the AKT/STAT3 axis rather than the canonical NF-κB pathway in this context. nih.gov

Table 1: Effect of Nitrendipine on Signaling Pathways in LPS-Stimulated BV2 Microglial Cells

| Pathway Component | Effect of Nitrendipine Treatment | Outcome | Reference |

|---|---|---|---|

| AKT Signaling | Modulated (Inferred from L-type CCB class effect) | Downstream STAT3 inhibition | nih.gov |

| STAT3 (Signal Transducer and Activator of Transcription 3) | Significant reduction in nuclear phosphorylation (p-STAT3S727) | Attenuation of pro-inflammatory response | nih.gov |

| NF-κB (Nuclear Factor-kappa B) | No significant alteration in nuclear phosphorylation of p65 subunit | Pathway not a primary target of modulation | nih.gov |

Electrophysiological Studies of Calcium Channel Interactions

Electrophysiological studies have been instrumental in elucidating the precise molecular interactions between this compound and voltage-gated L-type calcium channels. These studies reveal that the blocking action of nitrendipine is highly dependent on the conformational state of the channel, which is in turn governed by the membrane potential. nih.gov

The primary mechanism involves nitrendipine binding with significantly higher affinity to the inactivated state of the L-type calcium channel compared to the resting (closed) state. nih.gov This voltage-dependent interaction is a hallmark of dihydropyridine calcium channel blockers. Whole-cell patch-clamp studies on single canine ventricular cells have demonstrated this phenomenon clearly. When the cell membrane is held at a depolarized potential, which promotes the inactivated state of Ca2+ channels, nitrendipine blocks the calcium current with very high potency. In this state, the apparent dissociation constant (Kd) for nitrendipine is in the sub-nanomolar range, approximately 0.36 nM. nih.gov

Conversely, when the cell is held at a hyperpolarized potential, where most calcium channels are in the resting state, nitrendipine's blocking potency is dramatically reduced. nih.gov Under these conditions, the Kd is estimated to be around 700 nM, a difference of nearly three orders of magnitude. nih.gov This strongly supports the modulated receptor hypothesis, where the drug preferentially binds to and stabilizes the inactivated channel conformation, thereby preventing its return to the resting state and subsequent opening upon depolarization. ahajournals.org

Binding assays using radiolabeled [3H]nitrendipine on membrane fragments from various tissues, including the heart and smooth muscle, corroborate these electrophysiological findings. These studies have identified both high-affinity and low-affinity binding sites. pnas.org The high-affinity site, with a Kd value of 0.2-0.3 nM, is believed to correspond to the inactivated state of the channel and correlates well with the concentrations at which nitrendipine exerts its physiological effects in smooth muscle. pnas.org The low-affinity site, with a Kd value around 235 nM, may represent the physiologically functional state of the channel in cardiac muscle. pnas.org This state-dependent binding explains the use-dependent nature of the block, where the drug's efficacy increases with more frequent channel activation and subsequent inactivation.

Table 2: Electrophysiological and Binding Affinity Data for Nitrendipine

| Preparation | Method | Channel State | Dissociation Constant (Kd) / IC50 | Reference |

|---|---|---|---|---|

| Canine Ventricular Myocytes | Whole-cell patch clamp | Inactivated State | 0.36 nM (Kd) | nih.gov |

| Canine Ventricular Myocytes | Whole-cell patch clamp | Resting State | ~700 nM (Kd) | nih.gov |

| Rat Heart Membranes | Ligand Binding Assay | High-Affinity Site | 0.2-0.3 nM (Kd) | pnas.org |

| Rat Heart Membranes | Ligand Binding Assay | Low-Affinity Site | 235 nM (Kd) | pnas.org |

| Bovine Aortic Membranes | Ligand Binding Assay | High-Affinity Site | 0.2-0.3 nM (Kd) | pnas.org |

| Bovine Aortic Membranes | Ligand Binding Assay | Low-Affinity Site | 235 nM (Kd) | pnas.org |

| Neuronal Clonal Cells (NCB-20) | 45Ca2+ Uptake Assay | Depolarization-sensitive | 7 nM (IC50) | jneurosci.org |

Preclinical Research on S Nitrendipine

Cardiovascular System Studies in Animal Models

The primary therapeutic application of nitrendipine (B1678957) is in the management of hypertension. nih.gov Animal models, particularly spontaneously hypertensive rats (SHR), have been instrumental in characterizing the cardiovascular effects of its active (S)-enantiomer.

(S)-Nitrendipine, as the active component of racemic nitrendipine, demonstrates significant antihypertensive efficacy by acting as a vasodilatory calcium antagonist. nih.gov Studies in various rat models of hypertension, including spontaneously hypertensive (SHR), renal hypertensive, and desoxycorticosterone acetate (B1210297) (DOCA)-induced hypertensive rats, have confirmed its ability to lower blood pressure. nih.gov The hypotensive effect is notably more pronounced in hypertensive animals compared to their normotensive counterparts. nih.gov

Long-term treatment with nitrendipine has been shown to significantly decrease blood pressure and blood pressure variability in SHR. researchgate.net Furthermore, its mechanism extends beyond simple vasodilation; nitrendipine exerts natriuretic and diuretic effects, which contribute to its antihypertensive action. nih.gov This is particularly evident in hypertensive rats, where it enhances sodium excretion. nih.gov In rat kidneys, nitrendipine can reverse the decrease in glomerular filtration rate induced by vasoconstrictors like norepinephrine, suggesting a protective renal effect. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Significantly decreased blood pressure and blood pressure variability with long-term treatment. | researchgate.net |

| Renal Hypertensive Rats | Effectively lowered blood pressure. | nih.gov |

| DOCA-Hypertensive Rats | Demonstrated pronounced antihypertensive efficacy. | nih.gov |

| Normotensive Rats | Hypotensive effect is about 10 times less than in hypertensive rats. | nih.gov |

The primary hemodynamic effect of this compound is the reduction of total peripheral vascular resistance. nih.govnih.gov In animal models, this leads to a decrease in mean arterial pressure. nih.gov Studies in dogs showed that intravenous administration reduces peripheral vascular resistance, which in turn increases cardiac output and heart rate, while the stroke volume remains unchanged. nih.gov The vasodilatory impact varies across different vascular beds, with the most significant increases in blood flow observed in the coronary and muscular vessels. nih.gov

In a study involving spontaneously hypertensive rats (SHR), prolonged treatment with nitrendipine markedly decreased mean arterial pressure and total peripheral resistance without significantly altering cardiac output or heart rate. nih.gov In the same study, Wistar-Kyoto (WKY) rats, the normotensive controls, showed no significant systemic hemodynamic changes, although an increased splanchnic blood flow was noted. nih.gov

| Parameter | Effect in Hypertensive Models (SHR) | Effect in Normotensive Models (WKY/Dogs) | Reference |

|---|---|---|---|

| Mean Arterial Pressure | Markedly Decreased | No Significant Change | nih.gov |

| Total Peripheral Resistance | Markedly Decreased | Reduced | nih.govnih.gov |

| Cardiac Output | Not Significantly Affected | Increased | nih.govnih.gov |

| Heart Rate | Not Significantly Affected | Increased | nih.govnih.gov |

| Stroke Volume | - | Unchanged | nih.gov |

A significant finding from preclinical studies is the ability of nitrendipine to induce the regression of cardiac hypertrophy, a common consequence of chronic hypertension. nih.govnih.gov Chronic treatment in spontaneously hypertensive rats (SHR) leads to a regression of cardiac hypertrophy, which occurs in parallel with a reduction in plasma levels of atrial natriuretic peptides (ANPs). nih.gov

Crucially, this effect on cardiac mass may be independent of the drug's hemodynamic actions. nih.gov A study demonstrated that prolonged nitrendipine treatment reduced absolute cardiac mass and left ventricular weight in both SHR and normotensive WKY rats. nih.gov In SHR, the relative weight of the heart and left ventricle to body weight was also significantly reduced. nih.gov Since the reduction in cardiac mass was also observed in the normotensive WKY rats, which did not experience significant systemic hemodynamic changes, the findings suggest that nitrendipine can regress cardiac mass through mechanisms that are dissociated from its blood-pressure-lowering effects. nih.gov

Effects on Cardiac Performance and Hemodynamics

Neurobiological and Central Nervous System Investigations

Beyond its cardiovascular applications, the role of L-type calcium channel blockers like this compound in the central nervous system (CNS) has become an area of active research. These studies explore its potential to modulate neuroinflammation and cognitive functions.

Neuroinflammation, mediated by activated microglial cells, is implicated in various neurodegenerative diseases. mdpi.com L-type calcium channel blockers have been investigated for their potential to mitigate this response. nih.gov Studies using BV2 microglial cells, a common in vitro model, have shown that nitrendipine can modulate the neuroinflammatory cascade. nih.gov

Specifically, nitrendipine has been found to have effects similar to other L-type calcium channel blockers, such as felodipine (B1672334), in reducing the lipopolysaccharide (LPS)-induced inflammatory response. nih.govmdpi.com This includes diminishing the activation of key signaling molecules involved in the inflammatory pathway. nih.gov For instance, nitrendipine was shown to reduce LPS-evoked nuclear STAT3 phosphorylation in BV2 microglial cells, a critical step in the pro-inflammatory cytokine production pathway. nih.gov These findings suggest that this compound may exert anti-neuroinflammatory effects by modulating microglial activation. nih.govplos.org

Cognitive functions, particularly spatial memory, are closely linked to the structural plasticity of neurons, including the formation and maintenance of dendritic spines. plos.org Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses, and their density and morphology are correlated with memory formation. plos.orgnih.gov

Recent research has explored the effects of L-type calcium channel blockers on cognitive impairment and the underlying structural changes in the brain. mdpi.com In mouse models, chronic neuroinflammation induced by LPS leads to impairments in spatial memory and a reduction in dendritic spine density in the hippocampus. mdpi.com Studies with the L-type calcium channel blocker felodipine, which shares a mechanism with nitrendipine, have shown that it can restore short-term spatial memory impairment caused by chronic neuroinflammation. mdpi.com This restoration of cognitive function was associated with the promotion of hippocampal dendritic spine formation, suggesting a structural basis for the memory improvement. mdpi.com These findings open the possibility that this compound could have similar beneficial effects on neuroinflammation-associated cognitive decline by preserving or restoring dendritic spine integrity. mdpi.commdpi.com

Potential in Dementia Models

Preclinical research has investigated the potential of the dihydropyridine (B1217469) calcium channel blocker this compound in the context of dementia, particularly Alzheimer's disease (AD). In experimental studies, nitrendipine has demonstrated effects on key pathological markers of AD. Both in vitro and in vivo research has explored its impact on the production and clearance of amyloid-beta (Aβ), a peptide that aggregates to form plaques in the brains of individuals with AD. nih.govresearchgate.net

In animal models of Alzheimer's disease, nitrendipine was found to be effective in reducing the levels of amyloid-beta. nih.govresearchgate.net This has led to the hypothesis that the potential preventive effect of nitrendipine on dementia may not solely be a consequence of its blood pressure-lowering properties but could also be related to its direct influence on amyloid-beta production and clearance. nih.govresearchgate.net Further supporting this, one study showed that nitrendipine, along with other dihydropyridine calcium channel blockers like nilvadipine (B1678883) and nicardipine (B1678738), increased the transcytosis of Aβ₁-₄₂ across the blood-brain barrier. nih.gov

Notably, the effects observed with nitrendipine were not universal among all calcium channel blockers. For instance, while nitrendipine and nilvadipine were effective in reducing amyloid-beta in mouse models of AD, amlodipine (B1666008) was not. nih.govresearchgate.net Similarly, in a mouse model using Aβ₁-₄₀ injection to induce cognitive impairment, the dihydropyridine nifedipine (B1678770) did not improve spatial learning, whereas the angiotensin receptor blocker olmesartan (B1677269) did. ahajournals.org These findings suggest a substance-specific effect rather than a class-wide effect of calcium channel blockers on AD-related pathology in preclinical models.

Renal System Studies

Nephroprotective Potential and Effects on Kidney Function

Preclinical studies in various animal models suggest that nitrendipine may possess nephroprotective qualities. Research has analyzed its effects in models of hypertension and acute renal failure. nih.gov In one long-term study, spontaneously hypertensive rats (SHR) treated with nitrendipine for 60 weeks maintained normotensive blood pressure values without an increase in body weight, which would indicate salt and water retention. nih.gov Furthermore, in rats subjected to acute saline-loading, nitrendipine administration led to an increase in urinary volume and sodium excretion, in contrast to the salt and water retention observed with the vasodilator minoxidil. nih.gov

In a more acute model of kidney injury induced by 60 minutes of renal ischemia in uninephrectomized rats, treatment with the dihydropyridine nisoldipine (B1678946) improved kidney function and decreased the mortality rate. nih.gov It also counteracted the increase in renal tissue calcium content and the decrease in ATP levels associated with the renal failure. nih.gov

Specific research on nitrendipine in a rat model of acute ischemic renal failure, induced by clamping the renal artery, demonstrated a modest protective effect. nih.gov Pretreatment with nitrendipine was shown to ameliorate the decline in endogenous creatinine (B1669602) clearance compared to rats that received a vehicle alone. nih.gov To understand the mechanism behind this protection, investigators examined the function of the proximal tubule by measuring the uptake of phosphate (B84403) by brush border membrane (BBM) vesicles. The results indicated that the initial phase of sodium gradient-dependent phosphate transport was significantly greater in the nitrendipine-treated group, suggesting that the preservation of proximal tubular function is a component of its protective effect. nih.gov

In Vitro Studies on Cellular and Receptor Interactions

Specific Binding of Labeled Nitrendipine to Cardiac Myocytes and Membranes

The interaction of nitrendipine with its target sites has been extensively characterized in vitro using radiolabeled ligands, most commonly [³H]nitrendipine. These studies have identified specific, high-affinity binding sites in cardiac tissue. nih.govpnas.org Research on canine cardiac membranes revealed high-affinity binding sites with an equilibrium dissociation constant (KD) of approximately 6 nM. nih.gov

Further electrophysiological and binding studies have provided a more nuanced understanding of this interaction. In single canine ventricular cells, nitrendipine was found to block Ca²⁺ currents very potently when the channels were in an inactivated state, with a KD of 0.36 nM. pnas.org In contrast, its affinity for the resting state of the channel was much lower (KD ≈ 700 nM). pnas.org This suggests that the high-affinity binding of nitrendipine is to the inactivated state of the Ca²⁺ channel. pnas.org

Studies on rat heart membranes have identified two distinct populations of nitrendipine receptors: a high-affinity site with a KD of 0.2-0.3 nM and a predominant low-affinity site (comprising 95-99% of binding) with a KD of 235 nM. pnas.org Research using isolated, calcium-tolerant rat cardiac myocytes also documented high-affinity binding sites for [³H]nitrendipine with a KD of about 587 pM. ahajournals.org A key finding from this study was that depolarizing the myocytes with high extracellular potassium doubled the density of binding sites (Bmax) without significantly changing the binding affinity (KD). ahajournals.org This voltage-dependent increase in receptor availability was rapid and reversible. ahajournals.org

Interactive Table: [³H]Nitrendipine Binding Characteristics in Cardiac Preparations

| Preparation | Species | Binding Site(s) | Dissociation Constant (KD) | Receptor Density (Bmax) | Source |

| Cardiac Membranes | Canine | High-Affinity | ~6 nM | Not Specified | nih.gov |

| Ventricular Cells | Canine | Inactivated State | 0.36 nM | Not Specified | pnas.org |

| Ventricular Cells | Canine | Resting State | ~700 nM | Not Specified | pnas.org |

| Heart Membrane | Rat | High-Affinity | 0.32 nM | 14.6 fmol/mg wet weight | pnas.org |

| Heart Membrane | Rat | Low-Affinity | 235 nM | 1260 fmol/mg wet weight | pnas.org |

| Cardiac Myocytes (Polarized) | Rat | High-Affinity | 587 pM | 10.8 fmol/mg wet weight | ahajournals.org |

| Cardiac Myocytes (Depolarized) | Rat | High-Affinity | 661 pM | 25.6 fmol/mg wet weight | ahajournals.org |

| Ventricular Membranes | Rabbit | High-Affinity | Not Specified | Not Specified | psu.edu |

Modulation of Calcium Channels by Fatty Acids

The interaction between nitrendipine and L-type calcium channels can be modulated by certain fatty acids. nih.govnih.gov Studies on isolated neonatal rat cardiac myocytes found that the n-3 polyunsaturated fatty acids from fish oils, specifically eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), could prevent the calcium overload induced by the cardiac glycoside ouabain (B1677812). nih.gov This protective effect was associated with a reduction in calcium influx, mimicking the action of nitrendipine. nih.gov

Interestingly, EPA and DHA were found to noncompetitively inhibit the specific binding of [³H]nitrendipine to these heart cells. nih.gov This inhibition resulted in a reduction in the number of both high- and low-affinity binding sites (Bmax) while simultaneously increasing their affinities for nitrendipine. nih.gov Furthermore, these n-3 fatty acids could block the inhibitory effects of nitrendipine on myocyte contractility, but not the effects of other calcium channel blockers like verapamil (B1683045) or diltiazem (B1670644). nih.gov

A study using isolated adult rat cardiac myocytes further explored this phenomenon. It was demonstrated that DHA could abolish the effects of both the L-type Ca²⁺ channel blocker nitrendipine and the channel agonist BAY K 8644 on channel current, cytosolic calcium, and cell contraction. nih.gov Arachidonic acid, an n-6 fatty acid, did not have this effect. nih.gov Since DHA alone did not affect the measured parameters, these findings suggest that DHA specifically interacts with the calcium channel at or near the dihydropyridine binding site, thereby interfering with the action of drugs that target this site. nih.gov

Interactive Table: Effects of Fatty Acids on Nitrendipine's Interaction with Cardiac Calcium Channels

| Fatty Acid | Model System | Effect on Nitrendipine Binding | Effect on Nitrendipine Function | Source |

| EPA (n-3) | Neonatal Rat Cardiac Myocytes | Noncompetitive inhibition (↓Bmax, ↑Affinity) | Blocks inhibitory effect on contractility | nih.gov |

| DHA (n-3) | Neonatal Rat Cardiac Myocytes | Noncompetitive inhibition (↓Bmax, ↑Affinity) | Blocks inhibitory effect on contractility | nih.gov |

| DHA (n-3) | Adult Rat Cardiac Myocytes | Not directly measured | Abolishes inhibitory effect on Ca²⁺ current & contraction | nih.gov |

| Arachidonic Acid (n-6) | Neonatal Rat Cardiac Myocytes | No protective action against ouabain toxicity | Did not block inhibitory effects of nitrendipine | nih.govnih.gov |

Metabolic Pathways and Pharmacokinetics of S Nitrendipine

Systemic Clearance and Bioavailability of Nitrendipine (B1678957) Enantiomers

The systemic bioavailability of racemic nitrendipine is generally low and variable, despite nearly complete absorption from the gastrointestinal tract. researchgate.net This is primarily due to significant first-pass metabolism in the liver.

Studies have revealed stereoselectivity in the pharmacokinetics of nitrendipine enantiomers. Following oral administration of racemic nitrendipine, the plasma concentrations of (S)-(-)-nitrendipine are consistently higher than those of (R)-(+)-nitrendipine. researchgate.netresearchgate.net Specifically, the bioavailability of (S)-(-)-nitrendipine has been reported to be approximately 75% higher than that of (R)-nitrendipine. researchgate.netnih.gov This results in the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) for (S)-nitrendipine being about 90% and 77% higher, respectively, compared to (R)-nitrendipine. researchgate.netnih.gov

Interestingly, the clearance of intravenously administered this compound is only slightly lower (about 7%) than that of (R)-nitrendipine, and their elimination half-lives and volumes of distribution are similar. researchgate.netnih.gov This suggests that the pronounced difference in bioavailability following oral administration is mainly attributable to a two-fold difference in first-pass elimination between the enantiomers. researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of Nitrendipine Enantiomers After Oral Administration

Identification and Synthesis of Main Metabolites

The biotransformation of nitrendipine involves several key metabolic reactions, leading to the formation of various metabolites.

A primary metabolic pathway for nitrendipine is the oxidation of its dihydropyridine (B1217469) ring to the corresponding pyridine (B92270) analogue. nih.gov This is a common metabolic route for dihydropyridine calcium channel blockers. drugbank.com This oxidation is a crucial step in the deactivation of the drug.

Further metabolism involves the saponification (hydrolysis) of the ester groups at the C3 and C5 positions of the dihydropyridine ring and hydroxylation of the methyl groups. nih.gov In studies with rats, major metabolites identified included the pyridine form, as well as products of ester saponification and methyl group hydroxylation. nih.gov For the related compound nifedipine (B1678770), a major metabolite identified in both dog and human urine is the result of similar oxidative and hydrolytic processes. jst.go.jp The synthesis of these metabolites for use as reference standards in pharmacokinetic studies typically involves precursor 1,4-dihydropyridines with appropriate functional groups. nih.gov

Oxidation to Pyridine Form

Stereoselective Metabolism and Disposition

The differential processing of nitrendipine enantiomers is a key feature of its pharmacology.

The stereoselective metabolism of nitrendipine is primarily attributed to the cytochrome P-450 (CYP) enzyme system in the liver. researchgate.netnih.gov These enzymes exhibit different affinities and metabolic activities towards the (S)- and (R)-enantiomers, leading to the observed differences in their first-pass metabolism. researchgate.netnih.gov Specifically, CYP3A4 and CYP3A5 have been identified as the major enzymes responsible for the metabolism of other dihydropyridine calcium channel blockers like benidipine. researchgate.net The interaction with CYP enzymes is a critical determinant of the pharmacokinetic profile of many drugs, influencing their clearance and potential for drug-drug interactions. nih.gov For instance, co-administration of nitrendipine with inhibitors of the CYP system, such as cimetidine (B194882) or grapefruit juice, has been shown to significantly increase the plasma concentrations of both enantiomers by inhibiting their metabolism. researchgate.net

Studies investigating the effect of impaired renal function on nitrendipine pharmacokinetics have shown that renal insufficiency does not significantly alter the kinetics of nitrendipine itself. nih.govpsu.edu The systemic clearance of nitrendipine in patients with renal impairment is similar to that in healthy volunteers. nih.gov However, impaired renal function can affect the elimination of the drug's metabolites. nih.govslideshare.net The cumulative urinary excretion of nitrendipine metabolites has been found to correlate with creatinine (B1669602) clearance. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

Role of Cytochrome P-450 System in Enantiomer Processing

Drug-Food/Drug-Drug Interactions Affecting Metabolism

Drug-Food Interactions

Grapefruit Juice:

The consumption of grapefruit juice is a well-documented inhibitor of this compound metabolism. nih.govnih.gov This interaction is primarily attributed to components in grapefruit juice, such as furanocoumarins like bergamottin (B190657) and 6',7'-dihydroxybergamottin, as well as flavonoids like naringin, which inactivate intestinal CYP3A4. nih.govcsfarmacie.cz This inactivation reduces the first-pass metabolism of nitrendipine, leading to a substantial increase in its systemic bioavailability. researchgate.netnih.gov

Pomegranate Juice:

Pomegranate juice has also been identified as an inhibitor of intestinal CYP3A4 and CYP2C9 activity. mdpi.com This suggests a potential interaction with this compound, which is a substrate for CYP3A4, potentially increasing its bioavailability, although specific studies on this combination are less prevalent than those with grapefruit juice. mdpi.com

Drug-Drug Interactions

Several drugs can interfere with the metabolic pathways of this compound, primarily through the inhibition or induction of CYP3A4 enzymes.

H2 Receptor Antagonists:

Cimetidine: Cimetidine is a known inhibitor of cytochrome P450 enzymes and significantly affects the pharmacokinetics of nitrendipine. drugbank.comdrugbank.com In a placebo-controlled study, co-administration of cimetidine with racemic nitrendipine resulted in a 154% mean increase in the AUC. researchgate.netnih.gov Unlike grapefruit juice, cimetidine was found to inhibit the stereoselective metabolism of nitrendipine. nih.gov It increased the mean S/R ratio of the AUC by 20%, indicating a preferential inhibition of the metabolism of the (R)-enantiomer, leading to a relative increase in the systemic exposure of the more potent (S)-enantiomer. nih.gov

Ranitidine (B14927): Studies on the interaction between ranitidine and nitrendipine have produced varied results. One study in hypertensive patients showed that ranitidine co-administration increased the bioavailability of nitrendipine by 89%, significantly raising the AUC and reducing total body clearance. nih.gov However, another study in healthy volunteers found that ranitidine did not significantly alter nitrendipine kinetics. nih.gov The metabolism of nifedipine, a related dihydropyridine, can be decreased when combined with ranitidine. drugbank.com

Other Dihydropyridine Calcium Channel Blockers:

Dihydropyridine calcium channel blockers like felodipine (B1672334) and nifedipine are also substrates for CYP3A4. semanticscholar.org Research has shown that these drugs can significantly inhibit the metabolism of indapamide, another antihypertensive drug, suggesting a potential for competitive inhibition when co-administered with this compound, as they share the same metabolic pathway. semanticscholar.org

The following tables summarize the pharmacokinetic interactions affecting this compound metabolism.

Table 1: Drug-Food Interactions with this compound

| Interacting Food | Pharmacokinetic Parameter | Effect on Racemic Nitrendipine | Effect on this compound | Mechanism | Citation |

| Grapefruit Juice | AUC | ▲ 106% increase | ▲ Significant increase | Inhibition of intestinal CYP3A4 | researchgate.nettottori-u.ac.jpnih.gov |

| Cmax | ▲ Significant increase | ▲ Significant increase | Inhibition of intestinal CYP3A4 | researchgate.netnih.gov | |

| S/R Ratio of AUC | No significant effect | No significant effect | --- | nih.gov |

Table 2: Drug-Drug Interactions with this compound

| Interacting Drug | Pharmacokinetic Parameter | Effect on Racemic Nitrendipine | Effect on this compound | Mechanism | Citation |

| Cimetidine | AUC | ▲ 154% increase | ▲ Significant increase | Inhibition of CYP enzymes | researchgate.netnih.govdrugbank.com |

| S/R Ratio of AUC | ▲ 20% increase | Preferential increase | Inhibition of stereoselective metabolism | nih.gov | |

| Ranitidine | AUC | ▲ 89% increase | Not specified | Not fully elucidated | nih.gov |

| Bioavailability | ▲ 89% increase | Not specified | Not fully elucidated | nih.gov |

Structure Activity Relationships Sar of S Nitrendipine and Dihydropyridine Analogs

Influence of Chemical Substitutions on Receptor Binding and Pharmacological Activity

The structure-activity relationship (SAR) of dihydropyridines is well-defined, with specific functional groups at key positions of the DHP ring playing crucial roles in their antagonist or agonist effects.

The ester groups located at the C3 and C5 positions of the dihydropyridine (B1217469) ring are fundamental for the calcium channel blocking activity. nuph.edu.ua These groups are believed to engage in binding with glutamate (B1630785) residues within the calcium channel, a process that may be facilitated by a calcium ion bridge. actascientific.com The two oxygen atoms of each ester group are thought to be crucial for chelating calcium ions, which in turn coordinate with the glutamate residues. actascientific.com

The nature and size of these ester groups can significantly modulate the pharmacological activity. Studies on various dihydropyridine analogs have demonstrated that altering the ester substituents can lead to variations in potency and tissue selectivity. researchgate.net For instance, in a series of nifedipine (B1678770) analogues, increasing the chain length of the symmetrical ester groups at C3 and C5 was found to enhance activity. nih.gov Similarly, for unsymmetrical diesters, increasing the lipophilicity of one of the ester groups, while keeping the other as a methyl or ethyl ester, also led to increased activity. nih.gov Replacing the ester groups with functionalities that have only one oxygen atom, such as a ketone, or with non-chelating groups like a nitrile, results in a significant reduction in activity. nuph.edu.ua This underscores the importance of the bidentate chelating nature of the ester groups for effective receptor interaction. nuph.edu.ua

The ester groups at C3 and C5 also play a role in the enantiomeric selectivity of dihydropyridine action. actascientific.com

The substituent at the C4 position of the dihydropyridine ring is a critical determinant of the pharmacological profile. For classical dihydropyridine antagonists like (S)-Nitrendipine, this position is occupied by an aryl group, typically a substituted phenyl ring. nih.gov The nature and position of the substituents on this aryl ring have a profound impact on the activity.

For optimal antagonist activity, the aryl ring is required to be in a pseudoaxial orientation, with a synperiplanar conformation relative to the dihydropyridine ring. nih.govmdpi.com This specific conformation is considered essential for proper binding to the receptor. nuph.edu.ua

Structure-activity relationship studies have shown that the presence of electron-withdrawing groups on the phenyl ring, particularly at the ortho or meta positions, is favorable for antagonist activity. In the case of Nitrendipine (B1678957), this is a nitro group at the meta position of the phenyl ring. nih.gov Research on other dihydropyridines has indicated that ortho, meta-disubstituted aryl derivatives are often more potent than their mono-substituted counterparts. nih.gov Conversely, substitution at the para position of the phenyl ring generally leads to a decrease in potency. nih.gov

The substitution pattern on the C4-aryl ring can also influence whether a dihydropyridine acts as a channel antagonist or an agonist. For example, replacing the C3 ester group of isradipine (B148454) with a nitro group results in a calcium channel activator. nuph.edu.ua This highlights the delicate interplay between the substituents at different positions of the dihydropyridine scaffold in determining the ultimate pharmacological effect.

Ester Groups at Positions 3 and 5

Stereochemical Dependence of Receptor Binding Affinity

The C4 position of the dihydropyridine ring in asymmetrically substituted analogs like this compound is a chiral center. mdpi.com This chirality leads to the existence of enantiomers, which often exhibit significant differences in their biological activity. nih.govmdpi.com The receptor binding affinity and pharmacological action of dihydropyridine calcium channel blockers are highly dependent on their stereochemistry.

For many dihydropyridines, one enantiomer is significantly more potent as a calcium channel blocker than the other. In the case of Nitrendipine, the (S)-enantiomer is the more active antagonist. This stereoselectivity is a hallmark of the interaction between these drugs and their specific binding sites on the L-type calcium channel. The differential activity between enantiomers suggests a three-point interaction with the receptor, where the specific spatial arrangement of the substituents is crucial for optimal binding.

Interestingly, in some cases, the enantiomers can have opposing pharmacological effects. One enantiomer may act as a calcium channel antagonist (blocker), while the other may function as a calcium channel agonist (activator). mdpi.com A well-known example of this is the dihydropyridine Bay K 8644, where the (S)-enantiomer is a potent L-type calcium channel agonist, while the (R)-enantiomer is a weak antagonist.

The stereochemical configuration at C4, in conjunction with the nature of the ester groups at C3 and C5, dictates the precise orientation of the molecule within the binding pocket of the calcium channel, thereby determining its effect on channel function.

Quantitative Structure-Activity Relationship (QSAR) Studies of Calcium Channel Blockers

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These studies have been extensively applied to dihydropyridine calcium channel blockers to understand the structural requirements for their activity and to design more potent and selective analogs. researchgate.netnih.gov

QSAR analyses of dihydropyridines have utilized various molecular descriptors, including steric, electronic, and hydrophobic parameters, to correlate with their binding affinity and pharmacological potency. nih.gov These studies have confirmed the importance of several structural features. For instance, QSAR models have highlighted the significance of the lipophilicity and electronic properties of the substituents on the 4-phenyl ring. nih.gov

Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical techniques employed in QSAR studies of dihydropyridines. dergipark.org.trresearchgate.net These models can identify which molecular properties are most influential in determining the biological activity. For example, a QSAR study on nifedipine analogues indicated that the potency was dependent on lipophilicity and an electronic term, with separate terms for each position on the aromatic ring. nih.gov Other studies have developed 2D-QSAR models that have successfully predicted the activity of new dihydropyridine derivatives. jocpr.com

These computational approaches have proven to be valuable tools in the rational design of novel dihydropyridine calcium channel blockers with improved therapeutic profiles. dergipark.org.tr

Molecular Modeling and Docking Studies of this compound Receptor Interactions

Molecular modeling and docking studies provide valuable insights into the three-dimensional interactions between this compound and its binding site on the L-type calcium channel. These computational techniques are used to predict the preferred conformation of the drug when bound to its receptor and to identify the key amino acid residues involved in the interaction.

Docking studies have been employed to simulate the binding of dihydropyridine derivatives, including analogs of Nitrendipine, to models of the L-type calcium channel. jst.go.jp These studies often corroborate the structure-activity relationships derived from experimental data. For example, they can illustrate how the ester groups at C3 and C5 form hydrogen bonds or coordinate with specific residues in the binding pocket.

Molecular modeling can also help to explain the stereoselectivity of dihydropyridine binding. By comparing the docked conformations of the (S) and (R) enantiomers, it is possible to visualize why one enantiomer fits more favorably into the binding site than the other.

Furthermore, these computational methods can be used to predict the binding affinity of novel dihydropyridine derivatives, thereby guiding the synthesis of new compounds with potentially enhanced potency and selectivity. jst.go.jp The combination of molecular modeling, docking, and QSAR studies provides a powerful platform for the discovery and development of new calcium channel blockers. dergipark.org.tr

Pharmacodynamic and Pharmacokinetic Drug Interactions of S Nitrendipine

Interaction with Other Calcium Channel Blockers (e.g., Verapamil (B1683045), Diltiazem)

The co-administration of (S)-nitrendipine with other calcium channel blockers, such as verapamil and diltiazem (B1670644), can lead to complex interactions. While both verapamil and diltiazem are also calcium channel blockers, they belong to different chemical classes—phenylalkylamines and benzothiazepines, respectively—and exhibit different pharmacological properties. oup.comahajournals.orge-jcpp.org

In vitro studies have shown that verapamil can inhibit the receptor binding of nitrendipine (B1678957). nih.gov However, clinical observations contradict these in vitro findings, demonstrating an additive or even synergistic effect in blood pressure reduction when verapamil and nitrendipine are used concurrently. ahajournals.orgnih.gov This suggests that the clinical antihypertensive effect is not solely dependent on receptor binding affinity.

Diltiazem, on the other hand, has been shown to enhance the receptor binding of dihydropyridines. ahajournals.orgnih.gov Both verapamil and diltiazem are known inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for the metabolism of dihydropyridine (B1217469) calcium channel blockers like nitrendipine. nih.gov This inhibition of metabolism can lead to increased plasma concentrations of nitrendipine, contributing to the enhanced antihypertensive effect. ahajournals.orgnih.gov

Table 1: Interaction of this compound with Other Calcium Channel Blockers

| Interacting Drug | Class | Effect on Nitrendipine Receptor Binding | Effect on Nitrendipine Metabolism | Clinical Outcome |

|---|---|---|---|---|

| Verapamil | Phenylalkylamine | Inhibition nih.gov | Inhibition of CYP3A4-mediated metabolism nih.gov | Additive/synergistic blood pressure reduction ahajournals.orgnih.gov |

| Diltiazem | Benzothiazepine | Enhancement nih.gov | Inhibition of CYP3A4-mediated metabolism nih.gov | Additive antihypertensive effect ahajournals.org |

Potentiation of Cardiovascular Effects by Other Agents (e.g., Quinidine)

Quinidine (B1679956), an antiarrhythmic agent, has been found to potentiate the cardiovascular effects of nitrendipine, particularly its negative inotropic (force of heart contraction) effects. nih.gov Studies have demonstrated that quinidine can enhance the negative inotropic potency of nitrendipine by up to two orders of magnitude in isolated guinea-pig cardiac preparations. nih.gov However, the vasorelaxant effects of nitrendipine remain largely unaffected by quinidine. nih.gov

Mechanistic Insights into Interaction with Calcium Channels

The mechanism behind the potentiation of nitrendipine's cardiac effects by quinidine is not fully understood and appears to differ from other known drug interactions involving dihydropyridine binding. nih.gov Research has shown that quinidine actually inhibits the binding of radiolabeled nitrendipine to cardiac membranes, which would theoretically lead to a reduced effect. nih.gov

A proposed hypothesis suggests that quinidine-occupied calcium channels adopt an intermediate affinity for nitrendipine. This affinity is higher than that of resting channels but lower than the high affinity observed with inactivated channels. nih.gov This altered affinity state could explain the observed potentiation of the negative inotropic effects without a corresponding increase in vasodilation. nih.gov It is also important to note that co-administration of quinidine and nifedipine (B1678770), another dihydropyridine, has been associated with a decrease in quinidine levels through an unknown mechanism. rxlist.com

Impact of Cytochrome P450 Inhibitors on this compound Metabolism (e.g., Cimetidine (B194882), Grapefruit Juice)

The metabolism of this compound is significantly influenced by inhibitors of the cytochrome P450 system, particularly CYP3A4. nih.govnih.gov Co-administration of substances that inhibit this enzyme can lead to increased plasma concentrations and an enhanced therapeutic effect of this compound.

Cimetidine, a histamine (B1213489) H2-receptor antagonist, is a known inhibitor of CYP450 enzymes. Studies have shown that cimetidine can increase the S/R ratio of nitrendipine's area under the curve, indicating a stereoselective inhibition of its metabolism. researchgate.netresearchgate.net

Table 2: Effect of CYP450 Inhibitors on this compound

| Inhibitor | Mechanism of Interaction | Effect on this compound |

|---|---|---|

| Cimetidine | Inhibition of CYP450 enzymes. rxlist.com | Increased S/R ratio of AUC, indicating stereoselective inhibition of metabolism. researchgate.net |

| Grapefruit Juice | Inhibition of intestinal CYP3A4 by furanocoumarins and flavonoids. researchgate.net | Increased oral bioavailability and plasma concentrations. researchgate.netresearchgate.net |

Combinations with Other Antihypertensive Drug Classes (e.g., Diuretics, Beta-blockers, ACE Inhibitors)

This compound is often used in combination with other classes of antihypertensive drugs to achieve better blood pressure control. researchgate.net

Diuretics: Combining nitrendipine with a diuretic, such as hydrochlorothiazide (B1673439), has been shown to be effective in treating severe hypertension. nih.govnih.gov This combination can lead to significant reductions in blood pressure. nih.gov In some cases, abnormal laboratory values were more frequent when nitrendipine was combined with a diuretic and a beta-blocker. nih.gov

Beta-blockers: The combination of nitrendipine with a beta-blocker is considered therapeutically advantageous. nih.gov The beta-blocker can counteract the reflex tachycardia (increased heart rate) that can sometimes result from the vasodilating action of nitrendipine. nih.gov In turn, nitrendipine can mitigate some of the peripheral effects of beta-blockade. nih.gov This combination is generally well-tolerated and provides additional hypotensive effects. nih.gov

ACE Inhibitors: The combination of nitrendipine with an angiotensin-converting enzyme (ACE) inhibitor, such as enalapril (B1671234) or captopril (B1668294), is a rational and effective approach for managing hypertension. researchgate.netnih.govnih.gov There are several mechanisms that contribute to the synergistic effect of this combination. Dihydropyridines like nitrendipine can cause some reflex sympathetic activation and stimulate the renin-angiotensin system, both of which are counteracted by ACE inhibitors. nih.gov Furthermore, while nitrendipine primarily causes arteriolar vasodilation, the addition of an ACE inhibitor can lead to a more balanced vasodilation of both arterioles and veins. nih.gov This combination therapy has been shown to be more effective at lowering blood pressure than monotherapy with either agent alone. researchgate.netresearchgate.net

Table 3: Summary of this compound Combinations with Other Antihypertensive Classes

| Drug Class | Example(s) | Rationale for Combination |

|---|---|---|

| Diuretics | Hydrochlorothiazide | Additive antihypertensive effect. nih.govnih.gov |

| Beta-blockers | Propranolol, Atenolol | Beta-blocker counteracts reflex tachycardia from nitrendipine; nitrendipine mitigates peripheral effects of beta-blockade. nih.gov |

| ACE Inhibitors | Enalapril, Captopril | Synergistic blood pressure lowering through complementary mechanisms of action. nih.gov |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 65778 |

| Verapamil | 2520 |

| Diltiazem | 39186 |

| Quinidine | 441074 |

| Cimetidine | 2751 |

| Naringenin | 932 |

| Hydrochlorothiazide | 3639 |

| Propranolol | 4946 |

| Atenolol | 2249 |

| Enalapril | 5388962 |

| Captopril | 44093 |

| Nifedipine | 4485 |

Emerging Research Directions and Therapeutic Potential of S Nitrendipine

Role in Oxidative Stress and Reactive Oxygen Species Modulation

Emerging research indicates that the therapeutic effects of some dihydropyridine (B1217469) calcium channel blockers may extend beyond their primary vasodilatory action to include antioxidant properties. While direct studies on the (S)-nitrendipine enantiomer are limited, research on related compounds like nifedipine (B1678770) suggests a potential role in modulating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. frontiersin.org ROS are implicated in the development and progression of various chronic diseases. nih.gov

Studies on nifedipine have shown that it can reduce the formation of ROS. nih.govahajournals.org This effect is thought to contribute to an increase in the bioavailability of nitric oxide (NO), a crucial molecule for vasodilation and vascular health. nih.gov The proposed mechanism involves the antioxidative protection of NO from deactivation by ROS, rather than an increase in NO synthase expression. nih.govahajournals.org Some research suggests that dihydropyridines may act as scavengers of ROS. ahajournals.org For instance, both amlodipine (B1666008) and nifedipine have been observed to generate ROS upon absorbing UVA radiation, a process that can lead to drug-induced photosensitivity. mdpi.com

Furthermore, studies on the rat diaphragm muscle suggest that ROS can modulate the function of dihydropyridine receptors (DHPRs). nih.gov Nitrendipine (B1678957) was found to inhibit the potentiation of muscle contraction induced by xanthine (B1682287) oxidase, a source of ROS, indicating an interaction between ROS and DHPR function. nih.govphysiology.org While these findings are primarily based on racemic nitrendipine or other dihydropyridines, they open an avenue for investigating whether this compound possesses specific or enhanced antioxidant properties that could be therapeutically beneficial.

Investigation as a Geroprotector and in Aging Research

Nitrendipine has been identified as a potential geroprotector, a substance that may support healthy aging, slow the biological aging process, or extend lifespan. geroprotectors.orgebi.ac.uk The interest in nitrendipine's role in aging research stems in part from large-scale clinical trials, such as the Systolic Hypertension in Europe (SYST-EUR) trial. nih.govresearchgate.net This trial demonstrated that treatment with nitrendipine significantly reduced the incidence of dementia in older patients with isolated systolic hypertension. nih.govresearchgate.net Specifically, the study indicated that nitrendipine could lower the occurrence of Alzheimer's disease, vascular dementia, and mixed dementia by 55%. nih.govresearchgate.net It was estimated that treating 1,000 patients with nitrendipine for five years could prevent 20 cases of dementia. nih.govresearchgate.net

The potential mechanisms behind these neuroprotective effects are thought to involve its ability to cross the blood-brain barrier and block the excessive influx of calcium into neurons, a process implicated in neurotoxicity. nih.govresearchgate.net β-amyloid, a key pathological hallmark of Alzheimer's disease, is known to increase intracellular calcium concentrations, potentially sensitizing the brain to neurotoxins. nih.gov Nitrendipine has been found to bind to brain regions affected by Alzheimer's dementia. nih.govresearchgate.net

While these findings are from studies using racemic nitrendipine, the pronounced effects on a major age-related disease like dementia have positioned it as a compound of interest in aging research. geroprotectors.orgnih.govresearchgate.net Further investigation into the specific contributions of the (S)-enantiomer to these geroprotective and neuroprotective outcomes is a logical next step.

Further Exploration of Neuroprotective and Anti-inflammatory Properties

The neuroprotective and anti-inflammatory properties of dihydropyridine calcium channel blockers are an active area of research. Studies on nitrendipine and related compounds suggest potential therapeutic applications beyond hypertension, particularly in neurodegenerative and inflammatory conditions. researchgate.net

Research has shown that nitrendipine can protect against iatrogenic neurite shortening, a form of nerve damage caused by certain drugs. plos.org In a study using dorsal root ganglia neurons, nitrendipine was found to prevent the reduction in neurite length induced by the antiviral drug rilpivirine (B1684574) and the antitumor drug vincristine. plos.org This neuroprotective effect is hypothesized to be linked to the modulation of mitochondrial calcium homeostasis. plos.org

Furthermore, several dihydropyridines have demonstrated anti-inflammatory effects. nih.govresearchgate.net Nitrendipine and nicardipine (B1678738) were found to be highly effective at inhibiting formalin-induced inflammatory changes in rats. researchgate.netkarger.com Other research has pointed to the anti-inflammatory effects of nifedipine, suggesting it may inhibit the expression of pro-arteriosclerotic monocyte chemoattractant protein-1 (MCP-1) by blocking nuclear factor (NF)-kappaB activation. nih.gov This action appears to be at least partially independent of its calcium channel blocking activity. nih.gov

In the context of neuroinflammation, which plays a significant role in neurodegenerative diseases, compounds like nicardipine and nimodipine (B1678889) have been shown to inhibit microglial activation. plos.orgnih.govmdpi.com Microglia are the primary immune cells of the central nervous system, and their chronic activation can lead to neuronal damage. plos.org Nimodipine has been reported to reduce the production of inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). mdpi.comresearchgate.net Given that nitrendipine penetrates the blood-brain barrier, further exploring the specific anti-inflammatory and neuroprotective capabilities of the this compound enantiomer within the central nervous system is a promising research direction. nih.govresearchgate.net

Advanced Drug Delivery Systems and Formulation Research

The poor water solubility and extensive first-pass metabolism of nitrendipine present challenges to its oral bioavailability, which has spurred research into advanced drug delivery systems. researchgate.netpharmahealthsciences.net The goal of these new formulations is to enhance solubility, improve absorption, and provide controlled or targeted drug release, thereby increasing therapeutic efficacy. wisdomlib.orgutep.edu

Several novel formulation strategies for nitrendipine have been explored:

Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids. A study on nitrendipine SMEDDS demonstrated the potential to enhance its solubility, dissolution, and, consequently, oral bioavailability. sphinxsai.com The optimized formulation showed a mean droplet size of 67 nm and achieved over 90% drug release within 60 minutes. sphinxsai.com

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They have been investigated for improving the bioavailability and providing sustained release of drugs. nih.govresearchgate.net Research on nitrendipine-loaded SLNs showed the formation of stable nanoparticles with high drug entrapment (around 99%). researchgate.net These SLN formulations have also been explored for brain targeting, potentially improving the delivery of drugs across the blood-brain barrier. nih.gov

Nanoemulsions for Intranasal Delivery: To bypass the extensive first-pass metabolism, intranasal delivery of a nitrendipine nanoemulsion has been investigated. researchgate.net This approach aims to achieve rapid onset of action and higher bioavailability compared to oral administration. researchgate.net

Gastro-retentive Floating Tablets: To extend the duration of drug release in the stomach, gastro-retentive floating bilayer tablets have been developed. wisdomlib.orgijpdt.com These tablets are designed to remain in the stomach for a prolonged period, allowing for sustained drug release. One formulation demonstrated a drug release of 97.12% over 12 hours. wisdomlib.org

Transdermal Patches: To avoid first-pass metabolism and provide controlled release, matrix-type transdermal patches have also been formulated. pharmahealthsciences.net

These advanced drug delivery systems, while largely developed for racemic nitrendipine, lay the groundwork for future formulations of enantiopure this compound, potentially optimizing its pharmacokinetic profile and therapeutic effects.

Future Perspectives for Enantiopure Calcium Channel Blockers in Clinical Application

The development and clinical application of enantiopure calcium channel blockers, particularly within the 1,4-dihydropyridine (B1200194) (DHP) class, represent a significant area of future therapeutic advancement. mdpi.com It is well-established that the two enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. researchgate.netmdpi.com For asymmetrically substituted DHPs like nitrendipine, the enantiomers often display varying biological activities, with one sometimes being more potent or even having an opposing effect to the other. mdpi.comnih.gov

The primary pharmacological activity of DHPs resides in the (S)-enantiomer, which is a more potent calcium channel antagonist, while the (R)-enantiomer is significantly less active. nih.gov This stereoselectivity underscores the importance of developing enantiopure drugs. By isolating the more active (S)-enantiomer, it may be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the risk of off-target effects and adverse reactions associated with the less active or inactive (R)-enantiomer.

The future of DHP therapy likely lies in the broader clinical use of single-enantiomer formulations. While racemic nitrendipine has proven effective, an enantiopure this compound product could offer a more refined therapeutic tool. ecrjournal.com As research continues to uncover the diverse biological activities of DHPs beyond vasodilation, such as neuroprotection and anti-inflammatory effects, the demand for agents with specific and optimized activity profiles will grow. researchgate.netmdpi.com The development of stereoselective synthesis methods and advanced drug delivery systems will be crucial in bringing the next generation of enantiopure calcium channel blockers like this compound to the forefront of clinical practice. mdpi.comwur.nl

Q & A

Basic: What validated analytical methods are recommended for quantifying (S)-Nitrendipine in biological matrices?

To quantify this compound in biological samples, high-performance liquid chromatography with diode-array detection (HPLC-DAD) and gas chromatography-mass spectrometry (GC-MS) are widely validated. For HPLC-DAD, parameters include a C18 column, mobile phase optimization (e.g., acetonitrile-phosphate buffer), and detection at 236 nm. GC-MS methods require derivatization for volatility and selective ion monitoring for specificity. Validation should follow ICH guidelines, including linearity (0.1–10 µg/mL), precision (RSD <5%), and recovery (>90%) .